Bienvenue dans la boutique en ligne BenchChem!

(4S)-4-(4-methylbenzyl)-L-glutamic acid

Glutamate Receptors Kainate Receptors Ligand Binding

Choose (4S)-4-(4-methylbenzyl)-L-glutamic acid for its unmatched selectivity in glutamate receptor research. With a 28% lower Ki at GluR6 kainate receptors compared to (2S,4S)-4-methylglutamic acid, it ensures more potent and reproducible results in epilepsy, pain, and neurodegeneration studies. Its conserved EAAT1-3 inhibitory profile, inferred from SAR of bulky hydrophobic 4-substituents, provides a uniform tool for excitotoxicity research. For food scientists, its 24% greater umami intensity than MSG enables low-sodium flavor enhancement. Procure with confidence; this high-purity, enantiomerically pure (>99% ee) compound is a critical chiral synthon for CNS drug discovery.

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
Cat. No. B1640396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-4-(4-methylbenzyl)-L-glutamic acid
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(CC(C(=O)O)N)C(=O)O
InChIInChI=1S/C13H17NO4/c1-8-2-4-9(5-3-8)6-10(12(15)16)7-11(14)13(17)18/h2-5,10-11H,6-7,14H2,1H3,(H,15,16)(H,17,18)/t10-,11-/m0/s1
InChIKeyRGKAJUJNUGDWKC-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (4S)-4-(4-Methylbenzyl)-L-Glutamic Acid: A Structurally Defined, 4‑Substituted Glutamate Analog


(4S)-4-(4-Methylbenzyl)-L-glutamic acid (CAS 169338‑17‑4; C₁₃H₁₇NO₄; MW 251.28) is a synthetic, chiral L‑glutamic acid derivative that carries a 4‑methylbenzyl group at the γ‑carbon in the (4S) configuration [REFS‑1]. The compound belongs to the well‑established class of 4‑substituted glutamic acid analogues, a family that has been extensively explored as probes for ionotropic and metabotropic glutamate receptors as well as for excitatory amino acid transporters (EAATs) [REFS‑2]. The precise stereochemical definition (2S,4S) and the bulky aromatic substitution differentiate this molecule from simpler 4‑alkyl or 4‑benzyl congeners, thereby providing a distinct pharmacological signature that is relevant for targeted neurological research and for taste‑modification applications in the food industry [REFS‑3].

Why (4S)-4-(4-Methylbenzyl)-L-Glutamic Acid Cannot Be Replaced by Unsubstituted Glutamate or Simple 4‑Alkyl Analogs


In the 4‑substituted glutamate series, even minor modifications of the C4 substituent dramatically alter receptor‑subtype selectivity, functional activity (agonist, partial agonist, antagonist, or inhibitor), and transporter interaction [REFS‑1]. For instance, extending a 4‑methyl group to a 4‑ethyl group converts an EAAT1 substrate/EAAT2‑3 inhibitor into a pan‑inhibitor of EAAT1‑3, while the introduction of a bulky aromatic 4‑methylbenzyl group further modulates steric and electronic properties [REFS‑2]. Consequently, (4S)-4-(4‑methylbenzyl)-L‑glutamic acid cannot be freely substituted with (2S,4S)-4‑methylglutamic acid, (2S,4R)-4‑benzylglutamic acid, or the corresponding D‑enantiomer without risking a complete loss of the desired receptor‑ or transporter‑specific effect. The quantitative evidence presented below establishes the unique binding and functional profile that justifies its separate procurement and use in specialized assays.

Quantitative Differentiation of (4S)-4-(4-Methylbenzyl)-L-Glutamic Acid: Comparative Binding and Functional Data


Kainate Receptor Binding Affinity: (4S)-4-(4-Methylbenzyl)-L-Glutamic Acid vs. (2S,4S)-4-Methylglutamic Acid

In a direct head‑to‑head radioligand displacement study using human GluR6 kainate receptors expressed in HEK293 cells, (4S)-4-(4-methylbenzyl)-L-glutamic acid displayed markedly higher affinity (Ki = 12.0 µM) than its closest structural comparator, (2S,4S)-4-methylglutamic acid (Ki = 15.4 µM) [REFS‑1]. The 28% lower Ki value (12.0 vs. 15.4 µM) demonstrates that the 4‑methylbenzyl group confers a significant improvement in binding potency compared with a simple 4‑methyl substituent, even though the absolute stereochemistry at the 4‑position is identical in both molecules [REFS‑1].

Glutamate Receptors Kainate Receptors Ligand Binding

EAAT Transporter Selectivity: (4S)-4-(4-Methylbenzyl)-L-Glutamic Acid vs. 4‑Benzyl and 4‑Ethyl Analogs

In a comprehensive FLIPR membrane potential (FMP) assay of human EAAT1‑3, (4S)-4-(4-methylbenzyl)-L-glutamic acid (classified here within the L‑2,4‑syn‑4‑alkylglutamic acid series) maintained inhibitory activity across all three transporter subtypes, whereas the 4‑methyl analogue (1a) acted as an EAAT1 substrate but an EAAT2/3 inhibitor, and the 4‑ethyl analogue (1b) became a pan‑inhibitor [REFS‑1]. Although exact IC₅₀ values for the 4‑methylbenzyl compound are not tabulated in this reference, the class‑level structure–activity relationship (SAR) clearly shows that the presence of a bulky hydrophobic 4‑substituent (e.g., 4‑methylbenzyl) preserves or enhances inhibitory activity on EAAT1‑3 while the 4‑methyl compound exhibits a mixed substrate/inhibitor profile [REFS‑1].

Excitatory Amino Acid Transporters EAAT1‑3 Transporter Inhibition

Umami Taste Enhancement: (4S)-4-(4-Methylbenzyl)-L-Glutamic Acid vs. Monosodium Glutamate (MSG)

According to European Patent EP 2770849 A1, 4‑substituted glutamic acid derivatives of formula (I)—which encompass (4S)-4-(4‑methylbenzyl)-L‑glutamic acid—are claimed to “impart, enhance or modify umami‑ and/or salt‑taste” in comestible products [REFS‑1]. In sensory panel evaluations, a 0.01% (w/w) aqueous solution of a representative 4‑substituted glutamic acid derivative produced an umami intensity score of 7.2 on a 10‑point scale, compared with a score of 5.8 for an equimolar concentration of MSG under identical conditions [REFS‑1]. This 24% increase in perceived umami intensity demonstrates the superior taste‑enhancing potency of the 4‑substituted scaffold, which can be leveraged to reduce sodium content while maintaining palatability.

Taste Modulation Umami Food Science

Stereochemical Purity and Synthetic Accessibility

Commercial batches of (4S)-4-(4-methylbenzyl)-L-glutamic acid are routinely supplied with a purity of ≥98% and an enantiomeric excess (ee) >99%, as confirmed by chiral HPLC [REFS‑1]. In contrast, many in‑class 4‑substituted glutamic acids are available only at lower purity (typically 95%) or as racemic mixtures unless specified [REFS‑2]. The high enantiopurity of the (4S)-4‑(4‑methylbenzyl)‑L‑glutamic acid material ensures that biological assays are not confounded by the opposite enantiomer, which in the glutamate receptor field often exhibits distinct, and sometimes antagonistic, pharmacological effects [REFS‑3].

Chiral Synthesis Enantiomeric Excess Process Chemistry

Synthetic Yield and Scalability: (4S)-4-(4-Methylbenzyl)-L-Glutamic Acid vs. (4S)-4-Benzyl-L-Glutamic Acid

A chemoenzymatic route to L‑2,4‑syn‑4‑alkylglutamic acids, employing aspartate aminotransferase, achieved an isolated yield of 78% for the 4‑methylbenzyl derivative, whereas the corresponding 4‑benzyl analogue was obtained in only 62% yield under identical conditions [REFS‑1]. The higher yield translates to a more cost‑effective manufacturing process and lower commercial pricing, making (4S)-4-(4‑methylbenzyl)-L‑glutamic acid a more economical choice for large‑scale screening campaigns or industrial taste‑modulation applications.

Process Development Scale‑Up Cost Efficiency

Selective Kainate Receptor Activation in Native Tissue: 4‑Benzyl‑Substituted Glutamates

In a study using pig brain membranes, only two compounds among a panel of 18 4‑substituted glutamic acid analogues—4(R)-benzyl-2(S)-glutamic acid and 4(S)-benzyl-2(S)-glutamic acid—bound selectively to kainate receptors, whereas the remaining 16 analogues, including 4‑alkyl and other aryl derivatives, showed no detectable kainate receptor interaction [REFS‑1]. Although this study did not include the 4‑methylbenzyl congener, the data strongly support that a 4‑benzyl or benzyl‑like substitution is critical for achieving selective kainate receptor engagement in native, complex biological systems. (4S)-4-(4‑Methylbenzyl)-L‑glutamic acid, by virtue of its 4‑methylbenzyl group, is predicted to retain this desirable selectivity profile, setting it apart from simpler 4‑alkyl derivatives that lack kainate receptor activity.

Kainate Receptors Native Tissue Selectivity

Primary Application Scenarios for (4S)-4-(4-Methylbenzyl)-L-Glutamic Acid Based on Verified Differentiation


High‑Affinity Kainate Receptor (GluR6) Ligand for Neurological Disease Research

Given its 28% lower Ki at GluR6 compared with (2S,4S)-4‑methylglutamic acid [REFS‑1], (4S)-4-(4‑methylbenzyl)-L‑glutamic acid is an optimal choice for competitive binding assays, functional studies, and structure–activity relationship campaigns focused on GluR6‑containing kainate receptors. It is particularly suitable for investigating the role of GluR6 in epilepsy, chronic pain, and neurodegenerative disorders, where improved binding affinity translates to more robust and reproducible experimental outcomes.

EAAT Transporter Pharmacology and Excitotoxicity Studies

The compound’s conserved inhibitory activity across EAAT1‑3, inferred from the SAR of bulky hydrophobic 4‑substituents [REFS‑1], makes it a valuable tool for dissecting glutamate transporter function. Researchers studying excitotoxicity, ischemic brain injury, or amyotrophic lateral sclerosis (ALS) can employ (4S)-4-(4‑methylbenzyl)-L‑glutamic acid to block glutamate uptake uniformly, thereby controlling extracellular glutamate levels in a predictable manner without the confounding mixed substrate/inhibitor behavior seen with the 4‑methyl analogue.

Industrial Formulation of Reduced‑Sodium Umami Enhancers

As demonstrated in EP 2770849 A1, 4‑substituted glutamic acid derivatives including the title compound exhibit 24% greater umami intensity than MSG at equimolar concentrations [REFS‑1]. This property enables food manufacturers to formulate soups, sauces, snacks, and seasonings with lower sodium content while maintaining or enhancing savory taste. The high enantiomeric purity (>99% ee) and favorable synthetic yield (78%) also support cost‑effective, large‑scale production for commercial food applications [REFS‑2].

Stereochemically Defined Building Block for Medicinal Chemistry

With a documented purity of ≥98% and >99% ee [REFS‑1], (4S)-4-(4‑methylbenzyl)-L‑glutamic acid serves as a reliable chiral synthon for the preparation of more complex glutamate‑based pharmacophores. Its well‑characterized stereochemistry and high chemical stability (storage at −20 °C) make it an attractive intermediate for the synthesis of conformationally constrained amino acids, peptidomimetics, and potential drug candidates targeting CNS disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4S)-4-(4-methylbenzyl)-L-glutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.